2-(m-Bromophenyl)tetrahydro-2H-1,3-thiazine hydrochloride
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Overview
Description
2-(m-Bromophenyl)tetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic compound with the molecular formula C10H13BrClNS It is a derivative of thiazine, characterized by the presence of a bromophenyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(m-Bromophenyl)tetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of m-bromophenylamine with thiourea in the presence of a suitable acid catalyst, followed by cyclization to form the thiazine ring. The hydrochloride salt is then obtained by treating the product with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(m-Bromophenyl)tetrahydro-2H-1,3-thiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted thiazine derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(m-Bromophenyl)tetrahydro-2H-1,3-thiazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 2-(m-Bromophenyl)tetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2-(m-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride
- 2-(m-Fluorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride
- 2-(m-Iodophenyl)tetrahydro-2H-1,3-thiazine hydrochloride
Comparison: Compared to its analogs, 2-(m-Bromophenyl)tetrahydro-2H-1,3-thiazine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets, potentially enhancing its efficacy in certain applications .
Properties
CAS No. |
79128-47-5 |
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Molecular Formula |
C10H13BrClNS |
Molecular Weight |
294.64 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C10H12BrNS.ClH/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10;/h1,3-4,7,10,12H,2,5-6H2;1H |
InChI Key |
BTEBOTARONHXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(SC1)C2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
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